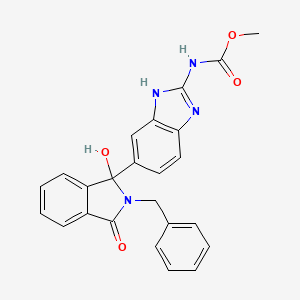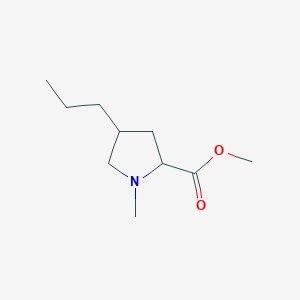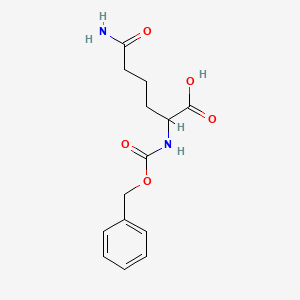
Mek-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mek-IN-1 is a selective inhibitor of mitogen-activated protein kinase kinase (MEK), specifically targeting MEK1 and MEK2. These kinases are integral components of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell proliferation, survival, and differentiation. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mek-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve:
Step 1: Formation of an intermediate through a condensation reaction.
Step 2: Functionalization of the intermediate using specific reagents under controlled conditions.
Step 3: Final purification and characterization of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and process intensification may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Mek-IN-1 can undergo various chemical reactions, including:
Oxidation: this compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups of this compound.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound.
Wissenschaftliche Forschungsanwendungen
Mek-IN-1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the MAPK signaling pathway and its role in cellular processes.
Biology: Researchers use this compound to investigate the effects of MEK inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for treating cancers with dysregulated MAPK signaling, such as melanoma and colorectal cancer.
Industry: this compound may have applications in the development of targeted therapies and personalized medicine.
Wirkmechanismus
Mek-IN-1 exerts its effects by selectively inhibiting MEK1 and MEK2, which are key components of the MAPK signaling pathway. By binding to MEK, this compound prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK1 and ERK2). This inhibition disrupts the downstream signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells with dysregulated MAPK signaling.
Similar Compounds:
Selumetinib: A selective MEK1/2 inhibitor used in the treatment of various solid tumors.
Trametinib: Another MEK1/2 inhibitor approved for the treatment of melanoma.
Cobimetinib: A MEK inhibitor used in combination with other therapies for cancer treatment.
Uniqueness of this compound: this compound is unique due to its specific binding affinity and selectivity for MEK1 and MEK2. This selectivity allows for targeted inhibition of the MAPK pathway, making it a valuable tool in both research and therapeutic applications. Additionally, this compound’s distinct chemical structure and pharmacokinetic properties may offer advantages over other MEK inhibitors in certain contexts.
Eigenschaften
Molekularformel |
C24H20N4O4 |
|---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
methyl N-[6-(2-benzyl-1-hydroxy-3-oxoisoindol-1-yl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C24H20N4O4/c1-32-23(30)27-22-25-19-12-11-16(13-20(19)26-22)24(31)18-10-6-5-9-17(18)21(29)28(24)14-15-7-3-2-4-8-15/h2-13,31H,14H2,1H3,(H2,25,26,27,30) |
InChI-Schlüssel |
XIASUMPJIFQSHT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3(C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3E)-3-hydroxyiminobutyl]phenol](/img/no-structure.png)
![2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12293628.png)

![2-[[4-[[4-[[4-[[4-[[4-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12293656.png)
![(2,6-Dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate](/img/structure/B12293662.png)

![(2R)-N'-[5-[(E)-2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B12293692.png)

